6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Biochemical Analysis
Biochemical Properties
6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing the progression of certain diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it can interfere with cell cycle progression, leading to cell cycle arrest at specific phases, which is beneficial in controlling the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with non-target proteins and enzymes, leading to off-target effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can either be excreted or further processed by conjugation reactions. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity and its ability to bind to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be found in the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. The compound’s localization is directed by specific targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate triazole and thiadiazine precursors. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various substituted hydrazides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Demonstrates promising anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Comparison with Similar Compounds
6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in the substituents attached to the rings. They exhibit similar pharmacological activities but may vary in potency and selectivity.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-4-3-5-10(6-9)17-2/h3-6,11,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGAFZBSNRSIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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